molecular formula C14H12BrNO2S B14388468 N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine CAS No. 88061-49-8

N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine

Katalognummer: B14388468
CAS-Nummer: 88061-49-8
Molekulargewicht: 338.22 g/mol
InChI-Schlüssel: SPBPBUPMDYBFKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine: is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom at the third position of the naphthalene ring, a carbothioyl group at the first position, and a glycine moiety attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine typically involves multiple steps:

    Bromination of Naphthalene: The starting material, naphthalene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromonaphthalene.

    Carbothioylation: The 3-bromonaphthalene is then subjected to a reaction with carbon disulfide and a base, such as sodium hydroxide, to introduce the carbothioyl group at the first position.

    Glycine Attachment: Finally, the carbothioylated product is reacted with N-methylglycine in the presence of a coupling agent like dicyclohexylcarbodiimide to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The carbothioyl group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.

    Coupling Reactions: The glycine moiety can participate in peptide coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like N-(3-aminonaphthalene-1-carbothioyl)-N-methylglycine or N-(3-thionaphthalene-1-carbothioyl)-N-methylglycine.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

Wissenschaftliche Forschungsanwendungen

N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine involves interactions with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, and cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3-Chloronaphthalene-1-carbothioyl)-N-methylglycine: Similar structure but with a chlorine atom instead of bromine.

    N-(3-Bromonaphthalene-1-carbothioyl)-N-ethylglycine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

N-(3-Bromonaphthalene-1-carbothioyl)-N-methylglycine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets

Eigenschaften

CAS-Nummer

88061-49-8

Molekularformel

C14H12BrNO2S

Molekulargewicht

338.22 g/mol

IUPAC-Name

2-[(3-bromonaphthalene-1-carbothioyl)-methylamino]acetic acid

InChI

InChI=1S/C14H12BrNO2S/c1-16(8-13(17)18)14(19)12-7-10(15)6-9-4-2-3-5-11(9)12/h2-7H,8H2,1H3,(H,17,18)

InChI-Schlüssel

SPBPBUPMDYBFKK-UHFFFAOYSA-N

Kanonische SMILES

CN(CC(=O)O)C(=S)C1=CC(=CC2=CC=CC=C21)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.